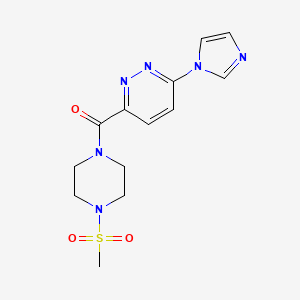

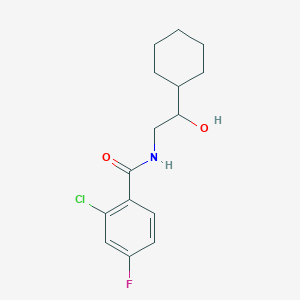

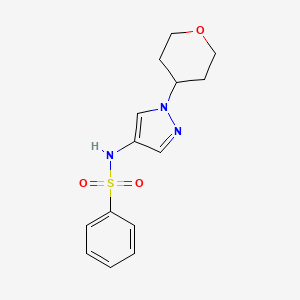

2,2,2-trifluoro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2,2,2-trifluoro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide" is a structurally complex molecule that may be related to various acetamide derivatives with potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into similar acetamide derivatives, their synthesis, structural analysis, and potential biological activities, which can be used to infer properties about the compound .

Synthesis Analysis

The synthesis of acetamide derivatives is well-documented in the literature. For instance, the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides with various substitutions was described, highlighting the importance of the substituents for biological activity as opioid kappa agonists . Another study reported the synthesis of N-(trifluorosilylmethyl)-[N-(S)-(1-phenylethyl)]acetamide, which involved the use of ClCH2SiCl3/Et3N or ClCH2SiCl3/(Me3Si)2NH followed by methanolysis or hydrolysis . These methods could potentially be adapted for the synthesis of the compound , considering the trifluoroacetamide moiety and the need for specific substituents on the nitrogen atom.

Molecular Structure Analysis

The molecular structure and dynamics of acetamide derivatives are crucial for understanding their potential interactions and biological activities. The stereochemical non-rigidity of trifluorides and their permutational isomerization were investigated using dynamic 19F NMR spectroscopy in one study . Another research paper focused on the optimized molecular structure and vibrational frequencies of 2-phenyl-N-(pyrazin-2-yl)acetamide, using both experimental techniques and theoretical calculations . These analyses are essential for predicting the behavior of similar compounds, including the one of interest.

Chemical Reactions Analysis

The reactivity of acetamide derivatives can be inferred from the studies on similar compounds. For example, the reaction of 2,6-dichloro-4-trifloromethylaniline with POCl3 in acetate to synthesize N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide provides insights into possible chemical reactions involving chlorination and amide formation that could be relevant to the synthesis and reactivity of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as their intermolecular interactions, are often characterized using various spectroscopic techniques. The crystal structure of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was determined using NMR and X-ray diffraction analysis, revealing important information about the molecular conformation and potential intermolecular interactions . Similarly, the study of 2-(2-Chloro-6-fluorophenyl)acetamides as thrombin inhibitors provided data on the inhibitory potency and the importance of specific substituents for biological activity .

Scientific Research Applications

Synthesis and Herbicidal Activities

A study conducted by Xu et al. (2008) demonstrated the synthesis and evaluation of herbicidal activities of novel compounds, starting from ethyl 2-(3-trifluoromethylphenyl)acetate. This work highlights the potential application of such compounds, including derivatives similar to the queried chemical, in developing commercial bleaching herbicides against dicotyledonous plants. The synthesized compounds exhibited significant herbicidal activities, potentially offering a new approach to weed management in agriculture (Xu et al., 2008).

Medicinal Chemistry Applications

In the realm of medicinal chemistry, diverse heterocyclic compounds, including pyridazine analogs, have shown significant pharmaceutical importance. A study by Sallam et al. (2021) synthesized and analyzed the structure of a compound involving a pyridazine framework, highlighting the pharmaceutical potential of these heterocycles. This work underlines the relevance of such compounds in developing new therapeutic agents, particularly in designing drugs with specific pharmacological profiles (Sallam et al., 2021).

Antitumor Activity

Albratty et al. (2017) explored the synthesis and antitumor activity of novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives. Their research indicates the potential of these compounds, closely related to the queried chemical structure, in developing antitumor agents. Some compounds demonstrated promising inhibitory effects on various cell lines, emphasizing the importance of such chemical frameworks in cancer research (Albratty et al., 2017).

Antioxidant Activity

Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and analyzed their coordination complexes for antioxidant activity. This study presents another perspective on the application of acetamide derivatives in medicinal chemistry, focusing on their capacity to scavenge free radicals and protect against oxidative stress. The ligands and their coordination complexes exhibited significant antioxidant activity, suggesting their potential use in developing therapeutic agents aimed at mitigating oxidative damage (Chkirate et al., 2019).

properties

IUPAC Name |

2,2,2-trifluoro-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F3N3O2S/c13-12(14,15)11(20)16-5-6-18-10(19)4-3-8(17-18)9-2-1-7-21-9/h1-4,7H,5-6H2,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYIKYTZSQXYUPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NN(C(=O)C=C2)CCNC(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F3N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-trifluoro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-Fluoroethyl)-3-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine](/img/structure/B2527064.png)

![(2S)-1-[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]pyrrolidine-2-carboxylic acid](/img/structure/B2527065.png)

![N-(2-fluorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2527066.png)

![[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride](/img/structure/B2527069.png)

![1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2527073.png)

![Carbamic acid, N-[4-(5-amino-1H-pyrazol-3-yl)phenyl]-, 1,1-dimethylethyl ester](/img/structure/B2527076.png)